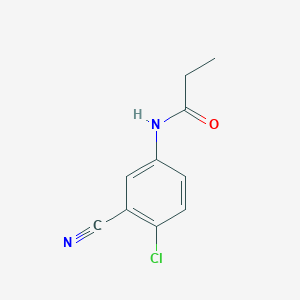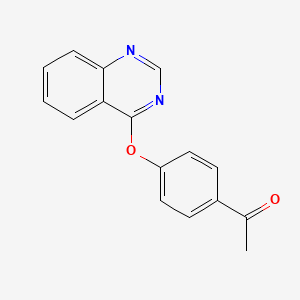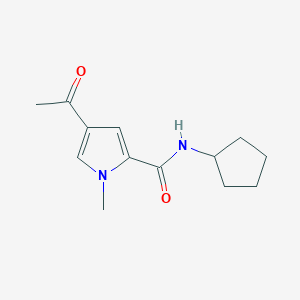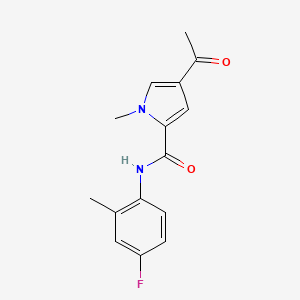
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as PDK1 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrole-2-carboxamide inhibitors and is known to have a high affinity for the protein kinase PDK1.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its ability to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine protein kinase that phosphorylates and activates several downstream targets, including AKT, SGK, and S6K. These proteins are known to play critical roles in cell growth, survival, and metabolism. Inhibition of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide leads to the inhibition of downstream signaling pathways, resulting in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth, survival, and metabolism, leading to cell death and inhibition of tumor growth. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high affinity for 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound include its potential toxicity, its limited solubility in water, and its potential to interact with other proteins and enzymes.
Future Directions
The future directions for research on 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective inhibitors of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, the identification of new therapeutic applications for this compound, and the evaluation of its potential toxicity and side effects in preclinical and clinical studies. Additionally, the combination of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity. Finally, the use of this compound in combination with biomarkers may help to identify patients who are most likely to benefit from treatment with this drug.
Synthesis Methods
The synthesis of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been reported in the literature. The most common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-acetyl-4-fluoro-2-methylphenylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then converted to the final product, 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, through a series of chemical reactions involving acid hydrolysis, esterification, and amidation.
Scientific Research Applications
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a protein kinase that plays a critical role in cell growth, survival, and metabolism. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is known to be overexpressed in many cancer cells, and its inhibition by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell death and inhibit tumor growth.
properties
IUPAC Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKMMUIPGTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

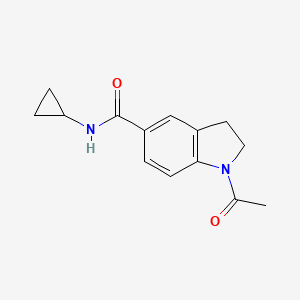
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)


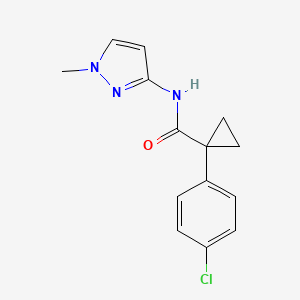
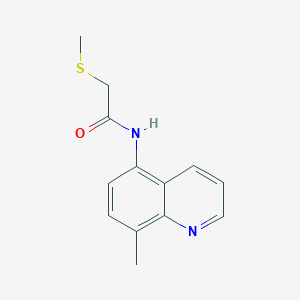

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

